molecular formula C17H12BrNO2S2 B2915034 N-[(5-benzoylthiophen-2-yl)methyl]-4-bromothiophene-2-carboxamide CAS No. 1797142-11-0

N-[(5-benzoylthiophen-2-yl)methyl]-4-bromothiophene-2-carboxamide

Cat. No.: B2915034
CAS No.: 1797142-11-0
M. Wt: 406.31
InChI Key: GJSGAKJAXFTAHE-UHFFFAOYSA-N
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Description

N-[(5-benzoylthiophen-2-yl)methyl]-4-bromothiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Scientific Research Applications

N-[(5-benzoylthiophen-2-yl)methyl]-4-bromothiophene-2-carboxamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-benzoylthiophen-2-yl)methyl]-4-bromothiophene-2-carboxamide typically involves coupling reactions and electrophilic cyclization reactions. One common method is the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . Another method involves regioselective synthesis using electrophilic cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of reagents, catalysts, and reaction conditions is optimized to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(5-benzoylthiophen-2-yl)methyl]-4-bromothiophene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[(5-benzoylthiophen-2-yl)methyl]-4-bromothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are often studied through biochemical assays and molecular modeling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-benzoylthiophen-2-yl)methyl]-4-bromothiophene-2-carboxamide is unique due to its specific combination of a benzoyl group, a bromine atom, and a thiophene ring

Properties

IUPAC Name

N-[(5-benzoylthiophen-2-yl)methyl]-4-bromothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO2S2/c18-12-8-15(22-10-12)17(21)19-9-13-6-7-14(23-13)16(20)11-4-2-1-3-5-11/h1-8,10H,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSGAKJAXFTAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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